Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate

Epigenetics Oncology HDAC Inhibition

This dihydropyridin-2-one scaffold with a minimal-footprint methyl carbamate is the optimal building block for HDAC inhibitor and integrin antagonist libraries. Its sterically unhindered N1 protection preserves core reactivity for click chemistry diversification while maintaining a favorable CYP1A2 selectivity profile. Procure this exact ester to ensure synthetic fidelity and valid SAR conclusions.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 190079-66-4
Cat. No. B062359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate
CAS190079-66-4
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=O)N1CCC=CC1=O
InChIInChI=1S/C7H9NO3/c1-11-7(10)8-5-3-2-4-6(8)9/h2,4H,3,5H2,1H3
InChIKeyHWJPPEHDPNCACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 190079-66-4): Core Scaffold Procurement for HDAC, Integrin, and Heterocyclic Drug Discovery Programs


Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 190079-66-4) is a heterocyclic building block featuring a partially saturated 2-pyridone (dihydropyridin-2-one) core with a methyl carbamate (methyl carboxylate) functionality at N1 . This compound belongs to the broader 5,6-dihydropyridin-2(1H)-one scaffold class, which has been extensively utilized in medicinal chemistry as a constrained peptidomimetic framework for integrin antagonists [1] and as a versatile core for histone deacetylase (HDAC) inhibitors [2]. Its primary value proposition lies not in a direct final drug application, but as a foundational intermediate for the construction of libraries targeting these specific therapeutic areas.

Procurement Risk Analysis: Why In-Class Ester Analogs (Ethyl, tert-Butyl, Benzyl) Cannot Replace Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 190079-66-4)


Despite sharing the same dihydropyridin-2-one core, generic substitution of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate with its ethyl, tert-butyl, or benzyl ester congeners introduces quantifiable divergences in key physicochemical parameters (LogP, TPSA) that critically alter reactivity, metabolic stability, and synthetic route compatibility . Specifically, the methyl ester serves as a minimal steric footprint N-protecting group that preserves core scaffold reactivity for downstream diversification (e.g., click chemistry), whereas bulkier esters (tert-butyl) are prioritized for orthogonal protection strategies in multi-step syntheses or to deliberately modulate lipophilicity for blood-brain barrier penetration . Direct substitution without considering these quantitative property shifts risks synthetic failure, altered ADME profiles in screening cascades, and invalid structure-activity relationship (SAR) conclusions. The following quantitative evidence guide substantiates these critical differentiators for scientific and procurement decision-making.

Quantitative Differentiation Evidence for Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 190079-66-4) Procurement


HDAC Inhibitory Potency of Dihydropyridin-2-one Scaffold: Quantitative Advantage Over SAHA

The dihydropyridin-2-one core, which is the exact scaffold of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, enables the synthesis of HDAC inhibitors with superior potency and reduced toxicity compared to the FDA-approved pan-HDAC inhibitor SAHA (vorinostat). In a library of 27 triazole-functionalized dihydropyridin-2-one derivatives, the most active compound (18g) exhibited potent HDAC1 inhibition and displayed greater antiproliferative potency against PC-3 (prostate cancer) and Hep G2 (liver cancer) cell lines than SAHA, while all library compounds demonstrated a lack of toxicity towards healthy RWPE-1 and VERO cells, a property not shared by SAHA [1].

Epigenetics Oncology HDAC Inhibition

LogP-Driven Selectivity: Methyl Ester Balances Lipophilicity for Synthetic Accessibility vs. tert-Butyl Ester for CNS Penetration

The choice of the N-carboxylate ester group dictates lipophilicity (LogP) and, consequently, both synthetic utility and biological distribution. Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, with a calculated LogP of approximately 0.6, provides a hydrophilic starting point ideal for subsequent diversification and aqueous solubility . In contrast, the tert-butyl analog (CAS 128372-89-4) exhibits a higher calculated LogP of ~1.31, which correlates with high gastrointestinal absorption and predicted blood-brain barrier (BBB) permeability, making it a candidate for CNS-targeted programs .

Physicochemical Properties Medicinal Chemistry CNS Drug Discovery

Metabolic Stability & Drug-Drug Interaction Risk: CYP Inhibition Profile of Dihydropyridin-2-one Scaffold vs. 1,4-Dihydropyridines

The dihydropyridin-2-one scaffold, which incorporates the exact core of Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, exhibits a distinct cytochrome P450 (CYP) inhibition profile compared to the classic 1,4-dihydropyridine calcium channel blockers. While 1,4-dihydropyridines are primarily metabolized by and often inhibit CYP3A4 [1], the 2-oxo-5,6-dihydropyridine scaffold is associated with selective inhibition of CYP1A2, without significant inhibition of other major CYP isoforms .

Drug Metabolism ADME-Tox Cytochrome P450

Optimal Application Scenarios for Methyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate (CAS 190079-66-4) in R&D Procurement


Medicinal Chemistry: Lead Generation for HDAC Inhibitors with Enhanced Therapeutic Index

This compound is the optimal starting material for constructing focused libraries of dihydropyridin-2-one-based histone deacetylase (HDAC) inhibitors. The evidence confirms that this scaffold yields compounds with potent anti-HDAC1 activity and superior selectivity for cancer cells over healthy cells compared to the benchmark inhibitor SAHA [1]. Procuring this specific methyl ester provides the exact core required for the click chemistry diversification strategy that led to the identification of compound 18g and its analogues, which demonstrated this improved safety profile in vitro.

Peptidomimetic Chemistry: Synthesis of Constrained αvβ3/α5β1 Integrin Antagonists

The 5,6-dihydropyridin-2-one core of this compound is a validated, rigid peptidomimetic scaffold for generating non-peptide integrin antagonists [2]. Its procurement is essential for replicating and expanding upon published syntheses of dual αvβ3/α5β1 integrin ligands, where this scaffold effectively mimics the Arg-Gly-Asp (RGD) tripeptide sequence. The methyl carbamate functionality provides a stable, minimally sterically hindered handle that can be carried through multi-step syntheses or selectively deprotected to yield the free N-H for further functionalization.

ADME-Tox Profiling: Constructing Tool Compounds with a Favorable CYP Interaction Profile

Given the class-level evidence for selective CYP1A2 inhibition by the 2-oxo-5,6-dihydropyridine scaffold , this building block is strategically valuable for programs seeking to avoid the CYP3A4-mediated drug-drug interaction liabilities common to many 1,4-dihydropyridine-based drugs [3]. Procuring this methyl ester allows medicinal chemists to install a core that is less likely to interfere with the metabolism of a wide range of co-administered drugs, a significant advantage in the development of chronic disease therapies requiring combination regimens.

Synthetic Methodology Development: Regioselective Diversification of Dihydropyridones

This compound serves as a key substrate for developing and testing novel synthetic methodologies aimed at regioselectively functionalizing dihydropyridone scaffolds [4]. Its simple methyl ester group minimizes unwanted side reactions, allowing researchers to focus on the challenging task of achieving complete regiocontrol in nucleophilic additions to the pyridinium core, a critical step in accessing complex, enantiopure dihydropyridone building blocks for advanced pharmaceutical intermediates.

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